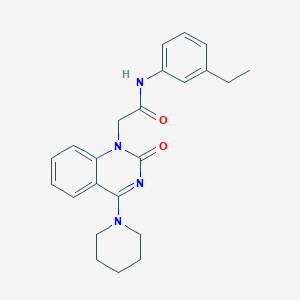
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide, also known as EPI-001, is a small molecule inhibitor that has shown promise in the treatment of prostate cancer. EPI-001 was first discovered in 2010 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.
作用机制
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide inhibits the activity of the androgen receptor by binding to a specific site on the receptor known as the FxxLF motif. This motif is critical for the interaction between the androgen receptor and its coactivator proteins, which are necessary for the receptor to function properly. By binding to this site, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide disrupts the protein-protein interactions that are necessary for the androgen receptor to activate gene transcription.
Biochemical and Physiological Effects:
In addition to its effects on the androgen receptor, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has also been shown to have other biochemical and physiological effects. For example, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in prostate cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide as a research tool is its specificity for the androgen receptor. This specificity allows researchers to study the effects of androgen receptor inhibition in a highly targeted manner. However, one limitation of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide is its relatively low potency compared to other androgen receptor inhibitors. This can make it more difficult to achieve complete inhibition of the androgen receptor in some experimental contexts.
未来方向
There are several potential future directions for research on N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide. One area of focus could be the development of more potent analogs of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide that could be used as therapeutic agents for prostate cancer. Another potential direction could be the investigation of the effects of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide on other types of cancer that are driven by the androgen receptor, such as breast cancer. Finally, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide could be used as a tool to study the role of the androgen receptor in other physiological processes beyond cancer, such as male sexual development and fertility.
合成方法
The synthesis of N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide involves several steps, starting with the reaction of 3-ethylphenylamine with 2-chloroacetyl chloride to form N-(3-ethylphenyl)-2-chloroacetamide. This compound is then reacted with 2-oxo-4-(piperidin-1-yl)quinazoline to form N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide. The overall yield of this process is approximately 25%.
科学研究应用
N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been extensively studied in the context of prostate cancer, where it has shown promise as a potential therapeutic agent. In particular, N-(3-ethylphenyl)-2-(2-oxo-4-(piperidin-1-yl)quinazolin-1(2H)-yl)acetamide has been shown to inhibit the activity of the androgen receptor, which is a key driver of prostate cancer growth. This inhibition occurs through a unique mechanism that involves the disruption of the protein-protein interactions that are necessary for the androgen receptor to function properly.
属性
IUPAC Name |
N-(3-ethylphenyl)-2-(2-oxo-4-piperidin-1-ylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-17-9-8-10-18(15-17)24-21(28)16-27-20-12-5-4-11-19(20)22(25-23(27)29)26-13-6-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDSLLWGHBEOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


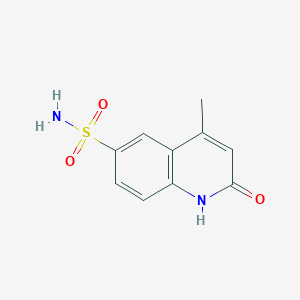
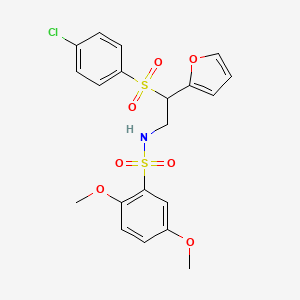
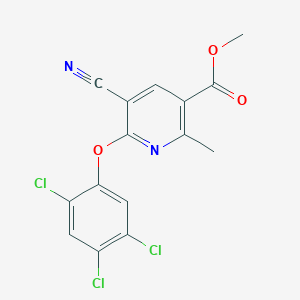
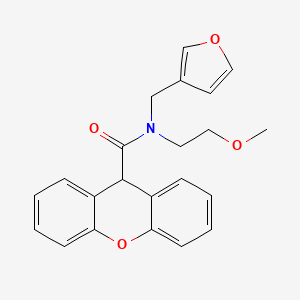
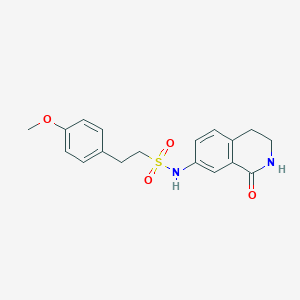
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)
![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)
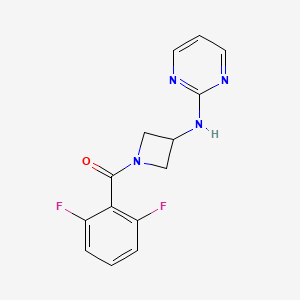
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)

![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)